An In-depth Technical Guide to 1-Hydroxy-ibuprofen: Chemical Properties and Experimental Protocols
An In-depth Technical Guide to 1-Hydroxy-ibuprofen: Chemical Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroxy-ibuprofen is one of the principal oxidative metabolites of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1] Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1][2] The metabolism of ibuprofen is a critical aspect of its pharmacology and toxicology, with the majority of the parent drug being converted to hydroxylated metabolites, including 1-Hydroxy-ibuprofen, before excretion.[1] These metabolites are generally considered to be pharmacologically inactive.[3] This document provides a detailed overview of the chemical properties of 1-Hydroxy-ibuprofen, its metabolic pathway, and relevant experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of 1-Hydroxy-ibuprofen are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 53949-53-4 | [4][5] |
| Molecular Formula | C₁₃H₁₈O₃ | [4][6] |
| Molecular Weight | 222.28 g/mol | [4][7] |
| Formal Name | 4-(1-hydroxy-2-methylpropyl)-α-methyl-benzeneacetic acid | [6] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [6] |
| Storage Temperature | -20°C | [4][6] |
| UV Maximum (λmax) | 219 nm | [6] |
| Canonical SMILES | O=C(O)C(C)C1=CC=C(C(O)C(C)C)C=C1 | [4][6] |
| InChI Key | RMOQYHYFRKTDRI-UHFFFAOYSA-N | [6][8] |
Solubility Data
The solubility of 1-Hydroxy-ibuprofen in various common laboratory solvents is crucial for preparing stock solutions and conducting biological assays.
| Solvent | Solubility | Reference |
| DMF | 10 mg/mL | [6] |
| DMSO | 10 mg/mL | [6] |
| Ethanol | 10 mg/mL | [6] |
| PBS (pH 7.2) | Insoluble | [6] |
Ibuprofen Metabolism and the Role of 1-Hydroxy-ibuprofen
Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] Following administration, it undergoes extensive oxidative metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1] The major metabolites found in urine are 2-Hydroxy-ibuprofen and Carboxy-ibuprofen.[1] 1-Hydroxy-ibuprofen is also formed, although it is considered a minor product in human metabolism.[1][3] These hydroxylated metabolites can be further conjugated with glucuronic acid before renal excretion.[1]
Experimental Protocols
Biological Production of 1-Hydroxy-ibuprofen
The targeted synthesis of specific ibuprofen metabolites can be challenging through traditional chemical synthesis. A biological approach using recombinant microorganisms provides a highly specific alternative. Human CYP enzymes expressed in a host like yeast can perform stereo- and regioselective hydroxylations.[9]
Methodology: Whole-Cell Biotransformation [9]
-
Microorganism: A recombinant fission yeast strain (e.g., Schizosaccharomyces pombe) co-expressing a human cytochrome P450 enzyme (like CYP2C9) and cytochrome P450 reductase (CPR) is used.
-
Cultivation: The recombinant yeast is cultivated in a suitable medium in a batch-scale fermenter (e.g., 1L scale).
-
Biotransformation: Once the culture reaches an appropriate density, ibuprofen (the substrate) is added to the culture. The whole-cell biotransformation is allowed to proceed for a set duration (e.g., 72-75 hours).
-
Monitoring: The production of hydroxylated metabolites, including 1-Hydroxy-ibuprofen, is monitored over time using analytical techniques like HPLC.
Purification Protocol
Following the biotransformation, the metabolites must be isolated and purified from the culture medium and remaining substrate.
Methodology: Extraction and Chromatographic Purification [9][10]
-
Extraction: The cell culture is first extracted with an organic solvent, such as ethyl acetate, to separate the metabolites from the aqueous medium.
-
Pre-purification (Optional): The crude extract can be pre-purified using techniques like preparative Thin-Layer Chromatography (TLC) to separate fractions containing the desired metabolites.
-
HPLC Fractionation: The primary purification step involves preparative High-Performance Liquid Chromatography (HPLC). The extract or pre-purified fraction is injected onto a reverse-phase column (e.g., C18).
-
Gradient Elution: A gradient of solvents (e.g., water and acetonitrile, often with a modifier like formic acid) is used to separate the different metabolites based on their polarity.
-
Fraction Collection: Fractions corresponding to the elution peak of 1-Hydroxy-ibuprofen are collected.
-
Final Step: The purified fractions are combined, and the solvent is removed (e.g., by lyophilization) to yield the pure 1-Hydroxy-ibuprofen product.
Analytical Methods
1. High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for the analysis and quantification of ibuprofen and its metabolites.
-
System: A reverse-phase HPLC (RP-HPLC) system with UV detection.[11][12]
-
Column: A C18 column is typically used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 6.8 or water with phosphoric acid at pH 2.5) and an organic solvent like acetonitrile.[11][13] A common ratio is 65:35 (buffer:acetonitrile).[11]
-
Flow Rate: A typical flow rate is between 0.7 mL/min and 2.0 mL/min.[11][13]
-
Detection: UV detection at a wavelength of 222 nm.[11]
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.2 µm filter, and then injected.[11]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural elucidation and confirmation of the purified metabolite.[9][10]
-
Analysis: 1D (¹H) and 2D (e.g., COSY, HSQC) NMR spectra are acquired.
-
Sample Preparation: The purified, lyophilized product is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Confirmation: The chemical shifts, splitting patterns, and correlations in the 2D spectra are used to confirm the structure of 1-Hydroxy-ibuprofen by identifying the protons and carbons and their connectivity, and confirming the position of the hydroxyl group.[10]
Mechanism of Action of Parent Drug: COX Inhibition
While 1-Hydroxy-ibuprofen is an inactive metabolite, understanding the mechanism of its parent compound is crucial for context. Ibuprofen inhibits COX-1 and COX-2, enzymes that catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
References
- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 3. ClinPGx [clinpgx.org]
- 4. glpbio.com [glpbio.com]
- 5. 1-Hydroxy Ibuprofen | CAS 53949-53-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
